molecular formula C9H12ClN3 B15135450 5-(2-Chlorophenyl)pyrazolidin-3-amine

5-(2-Chlorophenyl)pyrazolidin-3-amine

Cat. No.: B15135450
M. Wt: 197.66 g/mol
InChI Key: HGOPSOJKULQSBS-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)pyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines. Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 5-position of the pyrazolidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)pyrazolidin-3-amine typically involves the reaction of 2-chlorophenylhydrazine with an appropriate carbonyl compound. One common method is the condensation of 2-chlorophenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chlorophenyl)pyrazolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)pyrazolidin-3-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

5-(2-chlorophenyl)pyrazolidin-3-amine

InChI

InChI=1S/C9H12ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-4,8-9,12-13H,5,11H2

InChI Key

HGOPSOJKULQSBS-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC=CC=C2Cl

Origin of Product

United States

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